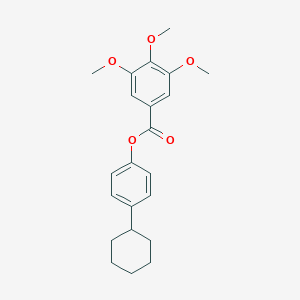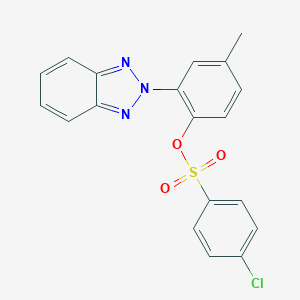![molecular formula C19H15BrN2O2S B400539 2-(3-bromo-4-methoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B400539.png)
2-(3-bromo-4-methoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromo-4-methoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]benzimidazole core, substituted with bromine, methoxy, and methyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-4-methoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multi-step organic reactions. One common approach is the condensation of 3-bromo-4-methoxybenzaldehyde with 5,7-dimethyl-1,3-thiazolo[3,2-a]benzimidazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromo-4-methoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a dehalogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 3-bromo-4-formylphenyl derivatives, while reduction of the bromine atom may produce 4-methoxyphenyl derivatives.
Scientific Research Applications
2-(3-bromo-4-methoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Preliminary studies suggest that the compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-(3-bromo-4-methoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[(3-chloro-4-methoxyphenyl)methylidene]-5,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one
- (2E)-2-[(3-fluoro-4-methoxyphenyl)methylidene]-5,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one
- (2E)-2-[(3-iodo-4-methoxyphenyl)methylidene]-5,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Uniqueness
The uniqueness of 2-(3-bromo-4-methoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the bromine atom, in particular, allows for unique interactions and reactions that are not observed with other halogen-substituted analogs.
Properties
Molecular Formula |
C19H15BrN2O2S |
|---|---|
Molecular Weight |
415.3g/mol |
IUPAC Name |
(2E)-2-[(3-bromo-4-methoxyphenyl)methylidene]-5,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C19H15BrN2O2S/c1-10-6-11(2)17-14(7-10)22-18(23)16(25-19(22)21-17)9-12-4-5-15(24-3)13(20)8-12/h4-9H,1-3H3/b16-9+ |
InChI Key |
ATWGWSXIUQQUOU-CXUHLZMHSA-N |
SMILES |
CC1=CC(=C2C(=C1)N3C(=O)C(=CC4=CC(=C(C=C4)OC)Br)SC3=N2)C |
Isomeric SMILES |
CC1=CC(=C2C(=C1)N3C(=O)/C(=C\C4=CC(=C(C=C4)OC)Br)/SC3=N2)C |
Canonical SMILES |
CC1=CC(=C2C(=C1)N3C(=O)C(=CC4=CC(=C(C=C4)OC)Br)SC3=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(cyclohexylsulfamoyl)phenyl]acetamide](/img/structure/B400456.png)

![N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B400459.png)



![1-{[3-(1-Piperidinylsulfonyl)phenyl]sulfonyl}piperidine](/img/structure/B400466.png)

![2-({[2-(2-Bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B400470.png)
![2-{[(5-Sec-butyl-2-hydroxyphenyl)imino]methyl}-4-nitrophenol](/img/structure/B400472.png)
![N-[4-(benzoylamino)phenyl]-3-methylbenzamide](/img/structure/B400476.png)
![4-Chloro-2-({[2-methyl-5-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B400478.png)
![4-Chloro-3,5-dimethyl-2-({[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B400480.png)
![2-({[2-(2-Fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-nitrophenol](/img/structure/B400481.png)
